Product packaging for 6-(nitromethyl)-1H-indole(Cat. No.:)

6-(nitromethyl)-1H-indole

Cat. No.: B13585144
M. Wt: 176.17 g/mol
InChI Key: SQXGDYUFUJYCGD-UHFFFAOYSA-N
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Description

6-(nitromethyl)-1H-indole is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B13585144 6-(nitromethyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-(nitromethyl)-1H-indole

InChI

InChI=1S/C9H8N2O2/c12-11(13)6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10H,6H2

InChI Key

SQXGDYUFUJYCGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C[N+](=O)[O-]

Origin of Product

United States

Reactions of the Nitromethyl Group

The acidic protons of the nitromethyl group allow for deprotonation to form a nitronate anion. This anion can act as a nucleophile in various reactions, including Michael additions and aldol-type condensations, enabling the formation of new carbon-carbon bonds.

Functional Group Transformations

The nitro group of 6-(nitromethyl)-1H-indole is a versatile handle for further functionalization.

a. Reduction to 6-(Aminomethyl)-1H-indole

A key transformation is the reduction of the nitro group to an amine. This reaction is of great importance as it provides access to 6-(aminomethyl)-1H-indole, a valuable building block for the synthesis of tryptamine (B22526) analogs and other biologically active compounds. Various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metal hydrides (e.g., LiAlH₄), can be employed for this purpose. wikipedia.org

b. Nef Reaction

The Nef reaction provides a method to convert a primary or secondary nitroalkane into a ketone or an aldehyde. While less common for nitromethyl groups on aromatic rings, under specific conditions, the nitromethyl group of this compound could potentially be converted to a formyl group (CHO), yielding indole-6-carbaldehyde.

Cycloaddition Reactions

Direct Synthetic Approaches to the 6-Nitromethyl Moiety on the Indole Ring

These methods focus on introducing the nitromethyl group onto a pre-formed indole scaffold. This typically involves electrophilic substitution or the transformation of an existing functional group at the C-6 position.

Strategies for Selective Nitration of Indoles at the C-6 Position

Direct nitration of the indole ring is a common method for introducing a nitro group. However, controlling the regioselectivity of this reaction can be challenging due to the high reactivity of the pyrrole ring, which tends to favor substitution at the C-3 position. To achieve selective nitration at the C-6 position of the benzene (B151609) ring portion of indole, specific strategies are employed.

Nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile with concentrated nitric acid has been shown to yield the 6-nitro derivatives as the predominant products, with smaller quantities of the 4-nitro isomers also being formed. umn.edu Similarly, the nitration of 1,3-diacetylindole (B99430) in concentrated sulfuric acid results in a mixture containing 3-acetyl-5-nitroindole and the 6-nitro product. umn.edu The presence of an electron-withdrawing group at the C-3 position deactivates the pyrrole ring towards electrophilic attack, thereby directing the nitration to the benzene ring. bhu.ac.in

Non-acidic nitrating agents like benzoyl nitrate (B79036) and ethyl nitrate are often used to avoid the polymerization of indole that can occur in strongly acidic conditions. bhu.ac.in For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate leads to the 3-nitro derivative, whereas using a mixture of nitric and sulfuric acids results in the C-5 substituted product due to protonation at C-3 in strong acid. bhu.ac.in

Recent developments have introduced milder and more selective nitration methods. One such method utilizes ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions to achieve regioselective nitration of indoles. rsc.org This protocol involves the in-situ generation of trifluoroacetyl nitrate, an electrophilic nitrating agent, from the reaction of ammonium tetramethylnitrate and trifluoroacetic anhydride (B1165640). nih.gov This approach has been successfully applied to various substituted indoles, including those with substituents at the C-6 position. rsc.orgnih.gov

Table 1: Selected Examples of Selective Nitration of Indoles

Starting MaterialNitrating AgentConditionsMajor Product(s)Reference
3-AcetylindoleConc. HNO₃-3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole umn.edu
Indole-3-carbonitrileConc. HNO₃-6-Nitroindole-3-carbonitrile, 4-Nitroindole-3-carbonitrile umn.edu
1,3-DiacetylindoleConc. HNO₃, H₂SO₄-3-Acetyl-5-nitroindole, 3-Acetyl-6-nitroindole umn.edu
N-Boc-indole(CF₃CO)₂O, NMe₄NO₃DCM, 0-5 °Ctert-Butyl 3-nitro-1H-indole-1-carboxylate rsc.orgnih.gov

Introduction of the Nitromethyl Group via Functional Group Interconversion at C-6

An alternative to direct nitration is the conversion of an existing functional group at the C-6 position into a nitromethyl group. This multistep approach offers a high degree of control over the final product's structure. Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. fiveable.meimperial.ac.uk

For example, a 6-formylindole or a 6-carboxaldehydeindole could potentially be converted to a 6-(nitromethyl)indole. This might involve a Henry reaction (nitroaldol reaction) between the aldehyde and nitromethane (B149229), followed by reduction of the resulting β-nitroalcohol. The reduction of nitroalkenes to nitroalkanes is a well-established transformation.

One-Pot and Cascade Reactions for Direct Incorporation

One-pot and cascade reactions offer an efficient and atom-economical approach to synthesizing complex molecules like 6-(nitromethyl)-1H-indole derivatives. These reactions combine multiple synthetic steps into a single operation without the need for isolating intermediates.

A notable example is the one-pot synthesis of N-substituted 6-nitroindoles from 6-nitroindoline (B33760). researchgate.net This method involves the simultaneous alkylation and oxidation (aromatization) of the indoline (B122111) ring. The reaction of 6-nitroindoline with an alkyl halide in the presence of sodium hydride in DMF at room temperature leads to the corresponding N-alkyl-6-nitroindole in good yields. researchgate.net

Another approach involves the synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds through a transition-metal-free reaction promoted by cesium carbonate. rsc.org This method facilitates the formation of two new C-C and C-N bonds with high regioselectivity. rsc.org

Indole Ring Construction Strategies Incorporating the Nitromethyl Functionality

These synthetic routes build the indole ring from precursors that already contain the nitromethyl group or a latent equivalent. This strategy ensures the presence and correct positioning of the nitromethyl functionality from the outset.

Fischer Indole Synthesis Adaptations for Nitromethyl Precursors

The Fischer indole synthesis is a classic and widely used method for preparing indoles. bhu.ac.inwikipedia.orgtestbook.combyjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, followed by a clockss.orgclockss.org-sigmatropic rearrangement of the resulting phenylhydrazone. wikipedia.orgmdpi.com

To synthesize this compound using this method, a (4-(nitromethyl)phenyl)hydrazine would be reacted with a suitable aldehyde or ketone. The availability of the substituted phenylhydrazine is a key factor for the success of this approach. The reaction is typically catalyzed by Brønsted acids like HCl or H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.orgtestbook.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgmdpi.com Protonation of the enamine is followed by the key clockss.orgclockss.org-sigmatropic rearrangement, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.org

Leimgruber-Batcho Type Syntheses for N-Substituted Nitromethyl Indoles

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method that has become a popular alternative to the Fischer synthesis. clockss.orgwikipedia.org This two-step process starts with an o-nitrotoluene derivative. wikipedia.orgyoutube.com

In the context of synthesizing a this compound derivative, the starting material would be a 2-methyl-4-(nitromethyl)-1-nitrobenzene. The first step involves the formation of an enamine by reacting the o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org The second step is a reductive cyclization of the intermediate enamine to form the indole ring. wikipedia.org

A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org This flexibility allows for the synthesis of indoles with a wide range of functional groups. clockss.org The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal, followed by reductive cyclization, has been used to prepare (4-nitro-1H-indol-6-yl)phosphonates, demonstrating the utility of this method for highly functionalized indoles. researchgate.net

Table 2: Comparison of Fischer and Leimgruber-Batcho Indole Syntheses

FeatureFischer Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials (Substituted) Phenylhydrazine and an aldehyde or ketoneo-Nitrotoluene derivative
Key Intermediate PhenylhydrazoneEnamine
Key Reaction Step clockss.orgclockss.org-Sigmatropic rearrangementReductive cyclization
Catalyst/Reagents Acid catalysts (Brønsted or Lewis)Formamide acetal, reducing agent (e.g., Raney Ni/H₂NNH₂, Pd/C)
Advantages Widely applicable, long-established methodHigh yields, mild conditions, readily available starting materials
Disadvantages Can produce isomeric mixtures with unsymmetrical ketonesPrimarily yields indoles unsubstituted at C-2 and C-3

Bischler-Napieralski Derived Approaches for Indole Derivatives with Nitromethyl Groups

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent in acidic conditions. wikipedia.orgorganic-chemistry.org While traditionally used for isoquinoline (B145761) synthesis, modifications and interruptions of this reaction have been cleverly exploited to generate diverse heterocyclic scaffolds, including spiroindolines. rsc.orgnih.gov

The classical reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.org Key reagents often include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O). wikipedia.orgnih.gov The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

An "interrupted" Bischler-Napieralski reaction has been developed for the synthesis of spirocyclic pyrrolidinoindolines. nih.gov This approach involves the treatment of N-acyltryptamines with a combination of trifluoromethanesulfonic anhydride and 2-chloropyridine, which generates persistent spiroindoleninium ions that can be trapped by nucleophiles. nih.gov Judicious substrate design allows for the formation of complex tetracyclic spiroindolines, which are valuable precursors for indole alkaloids. rsc.org Although direct application to this compound is not explicitly detailed, the principles of this methodology, particularly the generation of reactive intermediates from tryptamine (B22526) derivatives, could potentially be adapted for the synthesis of indoles with a nitromethyl-containing side chain.

Larock Indole Synthesis and Related Cross-Coupling Methodologies for Nitromethyl Indoles

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.org The reaction typically employs a palladium(II) catalyst, a base such as sodium or potassium carbonate, and often a chloride source like lithium chloride. wikipedia.org The proposed mechanism involves the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by alkyne coordination, migratory insertion, and subsequent intramolecular cyclization and reductive elimination to afford the indole product. ub.edu

While the direct synthesis of this compound using a nitromethyl-substituted alkyne in a Larock reaction is not prominently described, the versatility of this method suggests its potential applicability. The reaction has been successfully applied to the synthesis of unnatural tryptophans from o-bromoanilines and serine-derived alkynes, showcasing its tolerance for functionalized substrates. nih.gov Furthermore, sequential Larock heteroannulation and silicon-based cross-coupling reactions have been developed to produce 2,3-disubstituted indoles, demonstrating the adaptability of the initial indole product. nih.gov

More broadly, palladium-catalyzed cross-coupling reactions have emerged as a significant tool for functionalizing nitroarenes. nih.gov This opens up the possibility of introducing the nitromethyl group or a precursor at a later stage through cross-coupling with a pre-formed indole ring or by utilizing a nitro-substituted aniline (B41778) in a Larock-type synthesis.

Cyclization Reactions Involving Nitroalkene or Nitromethyl-Containing Precursors

The cyclization of precursors containing nitroalkene or nitromethyl functionalities represents a direct and effective strategy for the synthesis of nitromethyl-substituted indoles. A notable example is the palladium-catalyzed reductive cyclization of β-nitrostyrenes to form indoles. mdpi.comresearchgate.net In this reaction, a CO surrogate, such as phenyl formate, can be used to avoid the need for pressurized carbon monoxide. mdpi.comresearchgate.net The reaction proceeds through the reduction of the nitro group to a nitroso group, which then undergoes an electrophilic attack on the arene to form a hydroxyindole intermediate that is subsequently reduced to the final indole product. mdpi.com This methodology has been shown to be effective for α-aryl-β-nitrostyrenes. researchgate.net

Another approach involves the domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by BINOL-derived phosphoric acid catalysts. nih.gov This reaction yields 3,4-ring-fused indoles with a strategically placed nitro group, which can serve as precursors for ergot alkaloids. nih.gov The reaction proceeds through a nucleophilic attack of the indole on nitroethene, followed by cyclization. nih.gov

Furthermore, the Reissert synthesis offers a pathway to substituted indoles from a nitro-containing starting material. youtube.com This method involves the condensation of a nitro-substituted toluene (B28343) with diethyl oxalate, followed by reduction of the nitro group and subsequent cyclization. youtube.com

These cyclization strategies, which directly incorporate the nitro or nitromethyl group into the indole scaffold, are highly valuable for the synthesis of compounds like this compound.

Organocatalyzed and Metal-Catalyzed Routes to Nitromethyl-Substituted Indole Scaffolds

Both organocatalysis and metal catalysis have emerged as powerful tools for the synthesis of substituted indoles, including those with nitromethyl groups. rsc.orgresearchgate.netrsc.org

Organocatalysis: Organocatalytic methods provide an alternative to metal-catalyzed reactions, often proceeding under milder conditions and with high enantioselectivity. rsc.orgrsc.org For instance, the asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman carbonates has been achieved using a chiral biscinchona alkaloid catalyst, affording functionalized indoles in good yields and enantioselectivities. rsc.org Similarly, chiral bifunctional organocatalysts have been employed in the enantioselective substitution of 3-(1-tosylalkyl)indoles with oxindoles. nih.gov These examples highlight the potential of organocatalysis to control the stereochemistry of reactions involving nitro-functionalized indoles.

Metal Catalysis: A wide range of transition metals, including palladium, cobalt, and gold, have been utilized to catalyze the synthesis of indoles. researchgate.netmdpi.comresearchgate.net Palladium-catalyzed reactions are particularly prevalent, such as the reductive cyclization of β-nitrostyrenes mentioned previously. mdpi.comresearchgate.net Cobalt(III) catalysis has been employed for the synthesis of indoles from Boc-arylhydrazines and alkynes. mdpi.com Gold-catalyzed cyclization of o-alkynylnitroarenes also provides a route to 2-substituted indoles. mdpi.com These metal-catalyzed methods offer diverse pathways to construct the indole nucleus, with the choice of catalyst and reaction conditions influencing the scope and outcome of the synthesis. researchgate.netmdpi.com

Derivatization and Functionalization of this compound

The presence of both the indole nitrogen and the nitromethyl group in this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Functionalization at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring (N-1 position) can be readily functionalized through various reactions. Alkylation is a common transformation, as demonstrated by the reaction of 3-nitroindole with ethyl iodide in the presence of sodium hydride to yield N-ethyl-3-nitroindole. ijrar.org This highlights a general strategy for introducing alkyl groups at the N-1 position of nitromethyl-substituted indoles.

Other N-substituents can also be introduced. For example, N-acetyl and N-tosyl derivatives of ortho-iodoanilines have been shown to be successful substrates in the Larock indole synthesis, indicating that acylation and sulfonylation of the indole nitrogen are viable transformations. wikipedia.org The introduction of a trifluoroacetyl group on the aniline nitrogen prior to cyclization has been used to decrease the basicity of the nitrogen and stabilize the resulting indole product. luc.edu This protecting group can be subsequently removed under basic conditions. luc.edu

The functionalization at the N-1 position can significantly impact the electronic properties and reactivity of the indole ring system, as well as the biological activity of the resulting molecule.

Modification of the Nitromethyl Group to Other Functional Moieties

The nitromethyl group is a versatile functional group that can be converted into a variety of other moieties, significantly expanding the synthetic utility of this compound.

A primary transformation of the nitro group is its reduction to an amine. masterorganicchemistry.comyoutube.com This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney nickel) or metals in the presence of acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl). ijrar.orgmasterorganicchemistry.comyoutube.com For instance, N-ethyl-3-nitroindole has been reduced to N-ethyl-3-aminoindole using sodium dithionite (B78146) in an alkaline solution. ijrar.org The resulting amino group can then be further functionalized.

Introduction of Additional Substituents on the Indole Core

The inherent reactivity of the indole ring allows for the introduction of a wide array of substituents at various positions. Once the 6-(nitromethyl) moiety is in place, further functionalization of the indole core can be achieved through several established and emerging synthetic methods. These modifications can be used to modulate the electronic properties and steric profile of the molecule, leading to derivatives with tailored characteristics.

Electrophilic substitution reactions are a cornerstone of indole chemistry. The electron-rich nature of the indole ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation. While the C-3 position is the most nucleophilic and typically the primary site of electrophilic attack, substitution at other positions can be achieved by blocking the C-3 position or by using specific directing groups. For a 6-substituted indole like this compound, electrophilic substitution is expected to occur at the C-3 position, and potentially at other available positions on the benzene ring portion (C-2, C-4, C-5, and C-7), depending on the reaction conditions and the directing effects of the existing substituents. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, typically at the C-3 position.

N-Substitution of the indole nitrogen is another common strategy to introduce diversity. organic-chemistry.org The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride or potassium hydroxide, to form an indolide anion, which can then be alkylated or acylated with a variety of electrophiles. organic-chemistry.org This allows for the introduction of alkyl, benzyl, acyl, and sulfonyl groups at the N-1 position. These groups can serve as protecting groups or can be incorporated to influence the biological activity or physical properties of the final compound.

Directed metalation-substitution reactions offer a powerful tool for regioselective functionalization of the indole core. By using a directing group, typically at the N-1 position (e.g., a pivaloyl or carbamate (B1207046) group), it is possible to direct a metalating agent (usually an organolithium reagent) to a specific carbon atom, which is then quenched with an electrophile. This strategy allows for the introduction of substituents at positions that are not readily accessible through classical electrophilic substitution.

The following table summarizes some potential methods for introducing substituents onto a 6-substituted indole core, which are applicable to this compound.

Reaction TypeReagents and ConditionsPosition of SubstitutionResulting Functional Group
Halogenation NBS or NCS in a suitable solvent (e.g., DMF, CCl4)Primarily C-3Bromo or Chloro
Nitration HNO3/H2SO4 or other nitrating agentsC-3, C-5Nitro
N-Alkylation Alkyl halide, base (e.g., NaH, K2CO3) in DMF or THFN-1Alkyl, Benzyl
N-Acylation Acyl chloride or anhydride, base (e.g., pyridine, Et3N)N-1Acyl
Friedel-Crafts Alkylation Alkyl halide, Lewis acid (e.g., AlCl3)Primarily C-3Alkyl

Formation of Complex Molecular Architectures via Reaction of Nitromethyl-Indoles

The nitromethyl group at the C-6 position of the indole ring is a versatile functional handle that can be transformed into a variety of other groups, paving the way for the synthesis of more complex molecular architectures.

Reduction of the Nitro Group: One of the most common and useful transformations of the nitromethyl group is its reduction to an aminomethyl group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2 over Pd/C or Raney nickel), or chemical reducing agents like lithium aluminum hydride (LiAlH4) or tin(II) chloride (SnCl2) in acidic media. The resulting 6-(aminomethyl)-1H-indole is a valuable intermediate that can undergo a wide range of subsequent reactions. For example, the primary amine can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the construction of heterocyclic rings.

Henry Reaction (Nitroaldol Reaction): The carbon atom of the nitromethyl group is acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction, reacting with aldehydes or ketones to form β-nitro alcohols. wikipedia.orgtcichemicals.com This reaction is a powerful C-C bond-forming tool, allowing for the extension of the side chain at the C-6 position. wikipedia.org The resulting β-nitro alcohol can be further manipulated, for instance, through dehydration to a nitroalkene or reduction of the nitro group. wikipedia.org

Michael Addition: The nitronate anion derived from this compound can also participate in Michael additions to α,β-unsaturated carbonyl compounds, esters, or nitriles. This conjugate addition reaction leads to the formation of a new C-C bond and provides access to a wide range of more complex structures.

Nef Reaction: The nitromethyl group can be converted into a carbonyl group (an aldehyde in this case) via the Nef reaction. This transformation typically involves treatment of the corresponding nitronate salt with a strong acid. The resulting indole-6-carboxaldehyde can then be used in a plethora of subsequent reactions, such as Wittig reactions, reductive aminations, or further oxidations to a carboxylic acid.

The following table outlines some of the key transformations of the 6-(nitromethyl) group and the resulting molecular complexity.

Reaction TypeReagents and ConditionsResulting Functional GroupPotential for Complexity
Reduction H2, Pd/C or Ra-Ni; LiAlH4; SnCl2/HCl6-(Aminomethyl)-1H-indoleAmide/sulfonamide formation, further alkylation, heterocycle synthesis.
Henry Reaction Aldehyde/Ketone, base (e.g., Et3N, DBU)6-(1-Hydroxy-2-nitroalkyl)-1H-indoleElongation of the side chain, introduction of new stereocenters.
Michael Addition α,β-Unsaturated compound, base6-(2-Substituted-1-nitroethyl)-1H-indoleFormation of functionalized side chains.
Nef Reaction Base, then strong acidIndole-6-carboxaldehydeAccess to a wide range of aldehyde-based transformations.
Dienes or dipolarophilesFused or spirocyclic systemsConstruction of complex polycyclic architectures.

Through the judicious application of these synthetic methodologies, this compound serves as a versatile building block for the creation of a diverse library of complex indole derivatives with potential for further investigation in various scientific fields.

Reactivity of the Indole Nucleus in the Presence of the Nitromethyl Group

The presence of the nitromethyl group at the C6 position significantly modulates the inherent reactivity of the indole core. Its electronic effects influence both electrophilic and nucleophilic substitution reactions.

Influence of the Nitromethyl Group on Regioselectivity and Electronic Effects of Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). nih.govwikipedia.org The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. wikipedia.orguci.edu For an unsubstituted indole, the position of highest electron density and thus the preferred site of electrophilic attack is the C3 position of the pyrrole ring. nih.gov

Despite this deactivation, the regioselectivity of electrophilic substitution remains largely governed by the inherent properties of the indole nucleus. The C3 position is still the most nucleophilic and, therefore, the primary site for electrophilic attack. The substituent at C6 is too distant to electronically override the strong directing effect of the pyrrole nitrogen. Studies on other 6-substituted indoles, even those with potent electron-withdrawing groups like a nitro group directly on the ring, confirm that electrophilic addition, such as nitration, proceeds at the C3 position. nih.gov

Table 1: Influence of the 6-(Nitromethyl) Group on Electrophilic Aromatic Substitution

Feature Influence on this compound Rationale
Reaction Rate Decreased compared to unsubstituted indole. The nitromethyl group is electron-withdrawing (-I effect), deactivating the aromatic system towards electrophilic attack.

| Regioselectivity | Preferential substitution at the C3 position. | The inherent electronics of the indole ring strongly favor C3 attack; the C6 substituent does not alter this preference. nih.govnih.gov |

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is less common for indoles than electrophilic substitution and typically requires harsh conditions or significant activation. libretexts.org A standard SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.orgnih.gov

For this mechanism to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the nitromethyl group is indeed electron-withdrawing. If a suitable leaving group (e.g., a halide) were present at the C5 or C7 positions, the nitromethyl group at C6 would be meta to these positions and would not provide the necessary resonance stabilization for the Meisenheimer intermediate. Therefore, direct SNAr on the benzene portion of the molecule is unlikely.

Transformations Involving the Nitromethyl Group

The nitromethyl group is a versatile functional group that can undergo a variety of chemical transformations, providing pathways to a range of other indole derivatives.

Reduction Pathways of the Nitro Group

The nitro group of the nitromethyl moiety can be readily reduced to a primary amine, yielding 6-(aminomethyl)-1H-indole. This transformation is a cornerstone of nitroalkane chemistry and can be achieved through several methods. Catalytic hydrogenation is a common and efficient approach, employing catalysts such as palladium on carbon (Pd/C), Raney nickel (Ra-Ni), or platinum oxide (PtO₂) under a hydrogen atmosphere.

Alternatively, chemical reduction methods can be used. Reagents like lithium aluminum hydride (LiAlH₄), iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl), or tin(II) chloride are effective for this conversion. The resulting aminomethyl indole is a valuable intermediate for further functionalization, such as in the synthesis of more complex heterocyclic structures.

Table 2: Common Reagents for the Reduction of the Nitromethyl Group

Reagent(s) Conditions Product
H₂, Pd/C Methanol or Ethanol solvent, room temperature 6-(Aminomethyl)-1H-indole
Fe, HCl Ethanol/Water solvent, reflux 6-(Aminomethyl)-1H-indole
LiAlH₄ Anhydrous ether or THF, 0 °C to room temp. 6-(Aminomethyl)-1H-indole

| SnCl₂·2H₂O | Ethanol or Ethyl acetate (B1210297) solvent | 6-(Aminomethyl)-1H-indole |

Reactions at the Methylene (B1212753) Carbon of the Nitromethyl Moiety (e.g., α-functionalization)

A key feature of the nitromethyl group is the acidity of the protons on the methylene carbon. The adjacent electron-withdrawing nitro group stabilizes the conjugate base, a nitronate anion, through resonance. Treatment of this compound with a suitable base (e.g., an alkoxide or hydroxide) leads to the formation of this nucleophilic intermediate.

This nitronate anion can react with a wide range of electrophiles, allowing for functionalization at the α-carbon. Notable reactions include:

The Henry Reaction (Nitro-Aldol Reaction): The nitronate adds to aldehydes or ketones to form β-nitro alcohols.

The Michael Addition: The nitronate undergoes conjugate addition to α,β-unsaturated carbonyl compounds or other Michael acceptors.

Alkylation and Acylation: Reaction with alkyl halides or acylating agents can introduce further substituents at the methylene carbon, although these reactions can sometimes be complicated by O-alkylation/acylation.

These reactions provide powerful tools for carbon-carbon bond formation, extending the carbon skeleton from the C6 position of the indole ring.

Intramolecular Cyclization and Annulation Reactions Mediated by the Nitromethyl Group

The dual reactivity of the indole nucleus and the nitromethyl group allows for the design of intramolecular reactions to construct new polycyclic systems. The nitromethyl group can be a key mediator in these cyclization and annulation strategies.

One plausible pathway involves an intramolecular Henry reaction. If an aldehyde functionality were introduced at the C7 position of the indole ring, the nitronate anion generated from the 6-(nitromethyl) group could attack this aldehyde. The subsequent cyclization would lead to the formation of a new six-membered ring fused to the indole core.

Another approach involves the transformation of the nitromethyl group. For example, reduction to the aminomethyl group, as described in section 3.2.1, followed by reaction with an electrophilic center introduced at C5 or C7, could lead to the formation of fused heterocyclic systems. The reactivity of nitro-substituted indoles in various cycloaddition and annulation reactions to generate complex indol-ine scaffolds has been well-documented, underscoring the potential of this building block in synthetic strategies. researchgate.netnih.gov Computational studies on related systems have shown that such intramolecular nucleophilic substitutions can proceed to form tetracyclic indole derivatives. nih.gov

Computational and Theoretical Investigations of 6 Nitromethyl 1h Indole

Prediction of Spectroscopic and Photophysical Characteristics

Computational chemistry provides powerful tools to predict and understand the spectroscopic and photophysical properties of molecules like 6-(nitromethyl)-1H-indole. Through the use of quantum mechanical calculations, it is possible to simulate various types of spectra and investigate the behavior of the molecule upon electronic excitation. These theoretical investigations are crucial for interpreting experimental data and for the rational design of new molecules with specific properties.

Theoretical Spectroscopy (e.g., NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. bohrium.com Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. mdpi.com The process typically involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). bohrium.comchemaxon.com

For this compound, a computational study would provide predicted chemical shifts for each unique proton and carbon atom. The presence of the electron-withdrawing nitromethyl group (-CH₂NO₂) at the C6 position of the indole (B1671886) ring is expected to significantly influence the chemical shifts of the aromatic protons and carbons, particularly those in close proximity. The protons of the methylene (B1212753) bridge are also expected to have a characteristic chemical shift. orgchemboulder.com

An illustrative table of what predicted ¹H and ¹³C NMR data for this compound would look like is presented below. The actual values would be obtained from quantum chemical calculations.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H Value would be calculated -
C2-H Value would be calculated -
C3-H Value would be calculated -
C4-H Value would be calculated -
C5-H Value would be calculated -
C7-H Value would be calculated -
-CH₂- Value would be calculated -
C2 - Value would be calculated
C3 - Value would be calculated
C3a - Value would be calculated
C4 - Value would be calculated
C5 - Value would be calculated
C6 - Value would be calculated
C7 - Value would be calculated
C7a - Value would be calculated

Note: The values in this table are for illustrative purposes only and represent the type of data generated from computational NMR predictions. Specific values require dedicated quantum chemical calculations.

Infrared (IR) Spectroscopy:

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule and their corresponding intensities. orgchemboulder.com These calculations are typically performed using DFT methods, which can predict the fundamental vibrational modes. dntb.gov.ua The predicted spectrum can then be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions.

For this compound, the IR spectrum is expected to show characteristic bands for the N-H stretching of the indole ring, the aromatic C-H stretching, and the C=C stretching of the aromatic system. Crucially, the nitromethyl group would exhibit strong and characteristic asymmetric and symmetric stretching vibrations of the N-O bonds. orgchemboulder.comorgchemboulder.comspectroscopyonline.com The C-N stretching and the CH₂ bending vibrations would also be present.

A table illustrating the expected prominent vibrational modes and their predicted frequency ranges for this compound is provided below.

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound

Vibrational Mode General Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch (Indole) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch (-CH₂-) 2850 - 3000 Medium-Weak
N-O Asymmetric Stretch 1500 - 1560 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Strong
N-O Symmetric Stretch 1300 - 1380 Strong
C-N Stretch 1200 - 1350 Medium

Note: The frequency ranges are based on typical values for the respective functional groups and are for illustrative purposes. orgchemboulder.comorgchemboulder.com Precise values for this compound would require specific calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. acs.org It calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of indole itself is characterized by two main absorption bands, often labeled as ¹Lₐ and ¹Lₑ, arising from π-π* transitions. The introduction of a substituent on the indole ring can significantly alter these transitions. The nitromethyl group, being an electron-withdrawing group, is expected to cause a shift in the absorption maxima (a chromic shift), likely towards longer wavelengths (a bathochromic or red shift). TD-DFT calculations would provide the specific wavelengths of maximum absorption (λₘₐₓ) and the corresponding molar absorptivity or oscillator strength.

An illustrative table of predicted UV-Vis data is shown below.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λₘₐₓ (nm) Predicted Oscillator Strength (f)
S₀ → S₁ (e.g., ¹Lₑ) Value would be calculated Value would be calculated
S₀ → S₂ (e.g., ¹Lₐ) Value would be calculated Value would be calculated

Note: This table illustrates the type of information obtained from TD-DFT calculations. The specific values for this compound are not available and would need to be computationally determined.

Studies on Excited-State Dynamics

The study of excited-state dynamics explores the fate of a molecule after it absorbs light and is promoted to an electronic excited state. Computational methods can map out the potential energy surfaces of the excited states and identify the pathways for de-excitation, such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay. kaust.edu.saacs.orgresearchgate.net

For nitroaromatic compounds, the presence of the nitro group introduces unique and efficient de-excitation pathways. kaust.edu.sanih.gov These molecules are known to undergo very fast intersystem crossing from the singlet excited state to the triplet manifold, often on a sub-picosecond timescale. kaust.edu.saacs.org This is attributed to strong spin-orbit coupling between singlet and triplet states of different orbital character (e.g., π-π* and n-π*). researchgate.net

In the case of this compound, the indole moiety itself has a complex photophysics with close-lying ¹Lₐ and ¹Lₑ excited states. iisertirupati.ac.in The introduction of the nitromethyl group is expected to significantly influence these dynamics. Computational studies would likely focus on:

The nature of the lowest singlet excited state (S₁): Determining whether the S₁ state is primarily a π-π* state localized on the indole ring or if it has significant charge-transfer character involving the nitro group.

Intersystem Crossing (ISC) Rates: Calculating the rate of transition from the singlet excited state to the triplet manifold. It is anticipated that the nitro group would provide an efficient ISC channel, potentially quenching the fluorescence of the indole chromophore. acs.orgkaust.edu.sa

Potential for Photodissociation: Investigating the possibility of the C-N bond cleavage in the nitromethyl group upon photoexcitation, a known photochemical pathway for some nitroaromatic compounds. kaust.edu.sanih.gov

Detailed computational investigations, likely involving methods that can accurately describe excited-state potential energy surfaces and non-adiabatic couplings, would be necessary to fully elucidate the excited-state dynamics of this compound. Such studies would provide a molecular-level understanding of its photostability and photophysical properties.

Applications of 6 Nitromethyl 1h Indole in Advanced Organic Synthesis

Building Blocks for Heterocyclic Scaffolds and Complex Molecules

The inherent reactivity of the nitromethyl group, coupled with the rich chemistry of the indole (B1671886) core, makes 6-(nitromethyl)-1H-indole a promising candidate for the synthesis of elaborate heterocyclic systems.

Synthesis of Fused and Polycyclic Indole Derivatives

The nitromethyl group can be readily transformed into other functional groups, such as amines, aldehydes, or carboxylic acids. These transformations are fundamental in the construction of fused and polycyclic indole derivatives. For instance, reduction of the nitro group to an amine would yield 6-(aminomethyl)-1H-indole, a key intermediate for intramolecular cyclization reactions to form new rings fused to the indole core.

Furthermore, the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, could be employed to extend the carbon chain at the C6-position. Subsequent functional group manipulations and cyclization strategies could then lead to the assembly of complex polycyclic frameworks. Cascade reactions, which involve a series of intramolecular transformations, could potentially be initiated from this compound to rapidly build molecular complexity.

Precursors for Synthetically Challenging Indole Alkaloid Analogs

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. The synthesis of analogs of these complex molecules is a significant area of research in medicinal chemistry. The this compound scaffold could serve as a starting point for the synthesis of novel indole alkaloid analogs.

The nitromethyl group can be a precursor to a tryptamine-like side chain at the C6-position, which is a common structural motif in many indole alkaloids. By elaborating this side chain and introducing other key functionalities, chemists could potentially access analogs with modified substitution patterns on the benzene (B151609) ring of the indole nucleus, leading to new pharmacological profiles.

Design and Synthesis of Functionalized Materials

The unique electronic and structural properties of the indole ring make it an attractive component for the design of novel functionalized materials.

Role in Developing Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The organic linkers used to construct MOFs are crucial in determining their properties. Indole-containing linkers have been explored for the synthesis of novel MOFs. The functional groups on the indole ring can be modified to tune the properties of the resulting framework. This compound, after conversion of the nitromethyl group to a coordinating group like a carboxylate or a nitrogen-containing heterocycle, could be utilized as a linker in the synthesis of new MOFs with potentially interesting adsorption or catalytic properties.

Integration into Ligands and Catalysts for Chemical Transformations

The indole scaffold can be incorporated into the structure of ligands for transition metal catalysis. The nitrogen atom of the indole ring and other appended functional groups can coordinate to metal centers, influencing the catalyst's activity and selectivity. The nitromethyl group of this compound could be elaborated into a chelating side arm, creating a bidentate or tridentate ligand. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

Platforms for Medicinal Chemistry Research

The indole nucleus is a key pharmacophore in a vast number of approved drugs and clinical candidates. The substitution pattern on the indole ring plays a critical role in determining the biological activity. The ability to introduce and modify substituents at the C6-position is therefore of significant interest in drug discovery.

This compound provides a platform for the synthesis of a library of C6-substituted indole derivatives. The versatile chemistry of the nitromethyl group allows for the introduction of a wide range of functionalities, enabling the exploration of the structure-activity relationships of novel indole-based compounds. This could lead to the discovery of new therapeutic agents targeting a variety of diseases.

Rational Design of Indole-Based Scaffolds for Target Interaction Studies

The rational design of drug candidates often utilizes a "privileged scaffold" approach, where a core molecular structure, known to interact with various biological targets, is systematically modified to enhance affinity and selectivity for a specific target. The indole ring system is a classic example of such a scaffold due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.

However, specific studies detailing the use of this compound as a foundational scaffold for systematic target interaction studies are not present in the reviewed literature. Research on indole derivatives in this context more commonly involves substitutions at other positions of the indole ring, such as the N1, C2, C3, and C5 positions. For instance, the structure-based design of 3-arylindoles has been explored for developing selective inhibitors of protein arginine N-methyl transferase 4 (PRMT4) nih.gov. Similarly, various other indole derivatives are frequently the subject of rational design to develop new therapeutic agents nih.gov.

Computational Approaches in Ligand Design and Optimization

Computational chemistry provides powerful tools for drug discovery, including ligand-based and structure-based drug design. Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are routinely used to predict the biological activity of compounds and optimize lead molecules. These methods help in understanding the interaction between a ligand and its target protein, guiding the synthesis of more potent and selective analogs.

While computational studies have been extensively applied to the broader class of indole derivatives, no specific molecular docking, QSAR, or other computational ligand design studies centered on this compound were identified. The existing literature on computational studies of indoles includes:

QSAR studies on diverse sets of indole derivatives to create mathematical models that relate their chemical structures to biological activities jocpr.commdpi.comej-chem.orgsemanticscholar.orgbiointerfaceresearch.com.

Molecular docking simulations to predict the binding modes and affinities of various indole-containing compounds to specific biological targets, such as enzymes and receptors biointerfaceresearch.comnih.govnih.govderpharmachemica.comunar.ac.id.

These computational efforts have been instrumental in the optimization of indole-based compounds for a range of therapeutic areas. Nevertheless, the specific compound this compound has not been a subject of these published computational design and optimization studies.

Analytical and Spectroscopic Research Methods for 6 Nitromethyl 1h Indole

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic connectivity, functional groups, and electronic system of 6-(nitromethyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, each proton would produce a signal corresponding to its unique electronic environment. The protons on the indole (B1671886) ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). The protons of the nitromethyl group (-CH₂NO₂) would likely appear in the range of δ 4.0-4.4 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent nitro group. orgchemboulder.com The N-H proton of the indole ring would appear as a broad singlet, typically downfield (δ 8.0-11.0 ppm), and its exact position would be sensitive to solvent and concentration. clockss.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the indole ring typically resonate in the δ 100-140 ppm region. pressbooks.pub The carbon of the nitromethyl group would be expected to appear in a distinct region, influenced by the attached nitro group. Definitive assignments for all carbon and proton signals can be achieved through two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal correlations between directly bonded and long-range coupled protons and carbons, respectively. clockss.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Indole Core
PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
N-H8.0 - 11.0-
C27.0 - 7.5~124
C36.4 - 6.8~102
C3a-~128
C47.5 - 7.7~121
C57.0 - 7.2~122
C67.0 - 7.2~120
C77.5 - 7.7~111
C7a-~136

Note: These are typical values for the unsubstituted indole core. The presence of the 6-(nitromethyl) group will induce shifts in these positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorption bands would confirm the presence of the indole ring and the nitromethyl group.

The spectrum would be expected to show:

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.

Aromatic C-H Stretch: One or more weak to moderate bands above 3000 cm⁻¹, typically around 3030-3150 cm⁻¹. pressbooks.pub

Aliphatic C-H Stretch: Bands corresponding to the stretching of the C-H bonds in the methylene (B1212753) (-CH₂-) group, typically in the 2850-2960 cm⁻¹ region.

N-O Asymmetric and Symmetric Stretches: Two strong, characteristic bands for the nitro group (-NO₂). For nitroalkanes, these appear near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). orgchemboulder.comorgchemboulder.com The attachment to a system that includes an aromatic ring may slightly shift these values. spectroscopyonline.com

C=C Aromatic Ring Stretches: Several bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the indole aromatic system. pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Indole N-HStretch3300 - 3500Moderate
Aromatic C-HStretch3030 - 3150Weak to Moderate
Aliphatic C-HStretch2850 - 2960Moderate
Nitro N-OAsymmetric Stretch~1550Strong
Nitro N-OSymmetric Stretch~1365Strong
Aromatic C=CRing Stretch1450 - 1600Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The indole chromophore exhibits characteristic absorption bands in the UV region arising from π→π* electronic transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands.

For indole itself, these bands are typically observed around 270-290 nm. The introduction of a substituent on the benzene (B151609) ring can cause a shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima. A nitro group, being a strong electron-withdrawing group, is known to cause a significant bathochromic (red) shift. For example, the related compound 6-nitroindole (B147325) exhibits two absorption maxima in the 300-400 nm range. nih.gov Therefore, this compound is also expected to show absorption at longer wavelengths compared to unsubstituted indole. The spectrum is typically recorded by dissolving the compound in a transparent solvent, such as ethanol or methanol. core.ac.uk

Interactive Data Table: UV-Vis Absorption Maxima for a Related Compound
CompoundSolventAbsorption Maxima (λmax)
6-Nitroindole2-PropanolTwo maxima in the 300-400 nm range nih.gov

Note: This data is for the analogous compound 6-nitroindole and serves as an estimation for the expected absorption region of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₉H₈N₂O₂), the molecular weight is approximately 176.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 176. The molecular ions are energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk

Common fragmentation pathways for a nitroalkane derivative could include:

Loss of the nitro group: A fragment resulting from the cleavage of the C-N bond, leading to the loss of a neutral NO₂ radical (mass 46), would produce an ion at m/z 130.

Loss of HNO₂: Fragmentation can also occur through the neutral loss of nitrous acid (HNO₂), particularly in certain ionization modes. nih.govnih.gov

Loss of the side chain: Cleavage of the bond between the indole ring and the nitromethyl group could result in a fragment corresponding to the indole-6-methyl cation (m/z 130) or the indole radical cation (m/z 116) after rearrangement.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion and its fragments with high accuracy, confirming the molecular formula. beilstein-journals.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
m/z ValuePossible FragmentNeutral Loss
176[C₉H₈N₂O₂]⁺(Molecular Ion)
130[C₉H₈N]⁺NO₂
116[C₈H₆N]⁺CH₂NO₂

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. core.ac.uk For the analysis of this compound, chromatographic methods are essential for assessing purity, isolating the compound from reaction mixtures, and preparing it for further spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like many indole derivatives. notulaebotanicae.ronih.gov

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas moves the vaporized sample through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. researchgate.net

The mass spectrometer ionizes the eluting molecules and detects them based on their mass-to-charge ratio. The result is a chromatogram showing peaks for each separated component, and for each peak, a corresponding mass spectrum. This allows for the confident identification of this compound by matching both its retention time (from the GC) and its mass spectrum against a known standard or library data. GC-MS is also a powerful tool for identifying impurities in the sample. mdpi.com

Interactive Data Table: Principles of GC-MS Analysis
StepDescriptionInformation Obtained
Injection & Vaporization Sample is introduced into the heated injector port and vaporized.-
Separation (GC) Components are separated in a capillary column based on volatility and affinity for the stationary phase.Retention Time (tₑ)
Ionization (MS) Eluted components are bombarded with electrons, forming charged ions.-
Mass Analysis (MS) Ions are separated based on their mass-to-charge (m/z) ratio.Mass Spectrum
Detection (MS) A detector records the abundance of each ion at each m/z value.Fragmentation Pattern and Molecular Weight

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For a compound such as this compound, HPLC offers a robust method to assess its purity and separate it from potential impurities, starting materials, or byproducts from a synthesis. The versatility of HPLC allows for the fine-tuning of separation conditions to achieve optimal resolution for various indole derivatives. dtu.dkresearchgate.netuniversiteitleiden.nl

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For indole compounds, reversed-phase HPLC is frequently the method of choice. researchgate.netuniversiteitleiden.nl In this mode, a nonpolar stationary phase, typically a silica support chemically bonded with C8 or C18 alkyl chains, is used in conjunction with a polar mobile phase.

Methodology and Research Findings

While specific, detailed HPLC analytical methods for this compound are not extensively documented in publicly available research, a suitable method can be designed based on established protocols for similar indole alkaloids and derivatives. acs.orgakjournals.commdpi.com The key parameters for an HPLC analysis include the column, mobile phase composition, flow rate, and detection wavelength.

A typical HPLC system for the analysis of an indole compound like this compound would involve a C18 column. universiteitleiden.nlcetjournal.it The mobile phase would likely consist of a mixture of an aqueous component (often with a pH-modifying additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. dtu.dkmdpi.comcetjournal.it The separation is often achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.

UV detection is highly suitable for indole derivatives due to the strong ultraviolet absorbance of the indole ring system. universiteitleiden.nl For this compound, the detection wavelength would be set at or near its absorbance maximum to ensure high sensitivity.

The purity of a sample of this compound is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The result is typically expressed as a percentage purity.

Illustrative HPLC Parameters

The following table outlines a representative set of HPLC conditions that could be applied for the purity assessment of this compound.

ParameterCondition
Column Reversed-Phase C18, 5 µm particle size, 4.6 mm x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Representative Purity Analysis Data

The data from an HPLC analysis is used to generate a chromatogram, which plots the detector response against time. Each peak in the chromatogram represents a different compound. The retention time (the time it takes for a compound to travel through the column) is a characteristic of that compound under the specific HPLC conditions. The following table illustrates how the results of a purity analysis for a hypothetical batch of this compound might be presented.

Peak No.Retention Time (min)Peak AreaArea %Identity
13.4515,2340.8Impurity A
212.871,876,54398.5This compound
315.2111,4560.6Impurity B
417.031,9060.1Unknown

In this illustrative example, the purity of the this compound sample would be reported as 98.5%. The identity of the main peak would be confirmed by comparing its retention time to that of a certified reference standard.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Direct research on 6-(nitromethyl)-1H-indole is sparse in the current literature. However, advancements in the synthesis of closely related compounds, particularly 6-nitroindoles, provide a solid foundation. Methodologies such as the Leimgruber-Batcho indole (B1671886) synthesis and modern transition-metal-free cyclization reactions are well-established for creating the 6-nitroindole (B147325) core. rsc.orgwikipedia.orgclockss.org The Leimgruber-Batcho synthesis, for instance, utilizes o-nitrotoluenes as starting materials to construct the indole framework, a process that has been industrialized due to its efficiency and the availability of precursors. wikipedia.orgclockss.org A more recent development involves a cesium carbonate-promoted method for synthesizing 6-nitroindole derivatives from enaminones and nitroaromatic compounds, notable for its regioselectivity and metal-free conditions. rsc.orgrsc.org These established routes to 6-substituted nitroindoles suggest that the synthesis of this compound is a feasible, albeit currently undocumented, endeavor.

Unexplored Synthetic Pathways and Methodological Enhancements

The primary challenge and opportunity lie in the development of direct and efficient synthetic routes to this compound. Several prospective pathways can be envisioned based on existing methodologies for similar transformations.

One potential, yet unexplored, pathway is the direct nitromethylation of a 6-functionalized indole. For example, a palladium-catalyzed cross-coupling reaction between a 6-halo-1H-indole and nitromethane (B149229) could be a viable route. organic-chemistry.org This method has been successfully applied to other aryl halides and offers a modular approach to arylnitromethanes. organic-chemistry.org The optimization of such a reaction for the indole scaffold would be a significant methodological enhancement.

Another avenue would involve the modification of existing indole syntheses. For instance, the Leimgruber-Batcho synthesis could potentially be adapted by starting with a nitrotoluene derivative that already contains the nitromethyl precursor. wikipedia.orgresearchgate.net This would require the synthesis of novel starting materials and an investigation into their compatibility with the cyclization conditions.

A summary of potential, though currently hypothetical, synthetic approaches is presented below:

Starting MaterialReagents and ConditionsPotential ProductKey Challenge
6-Halo-1H-indolePd catalyst, ligand, base, NitromethaneThis compoundCatalyst poisoning by indole nitrogen, optimization of coupling conditions.
2-Methyl-5-nitro-phenylacetonitrileReductive cyclization conditionsThis compoundSynthesis of the starting material, control of side reactions.
6-Formyl-1H-indoleNitromethane, base (Henry Reaction), followed by dehydration and reductionThis compoundControl of reaction steps, potential for polymerization.

These pathways represent significant opportunities for synthetic methodology development.

Potential for Novel Reactivity and Mechanistic Discoveries

The bifunctional nature of this compound, possessing both the electron-rich indole ring and the electron-withdrawing nitromethyl group, suggests a rich and unexplored reactivity profile.

The indole nucleus is well-known for its propensity to undergo electrophilic substitution, predominantly at the C3 position. bhu.ac.inyoutube.com However, the influence of the C6-nitromethyl group on this reactivity is unknown. It is plausible that the electron-withdrawing nature of this substituent could deactivate the benzene (B151609) portion of the indole, potentially altering the regioselectivity of electrophilic attack. Mechanistic studies would be crucial to understanding these electronic effects.

Conversely, the α-protons of the nitromethyl group are acidic, making this position a nucleophilic center upon deprotonation. nih.gov This opens up possibilities for a range of carbon-carbon bond-forming reactions, such as aldol-type additions and Michael additions, directly from the C6-substituent. The interplay between the reactivity of the indole core and the side chain could lead to novel intramolecular cyclization reactions, providing access to new polycyclic indole derivatives.

Furthermore, the nitro group itself can be transformed into a variety of other functional groups (e.g., amines, oximes, carbonyls via the Nef reaction), making this compound a versatile synthetic intermediate. organic-chemistry.org

Emerging Computational Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before embarking on extensive experimental work. indexcopernicus.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations could be employed to investigate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties. researchgate.netdntb.gov.ua

Such studies could provide insights into:

Geometric Parameters: Predicting bond lengths and angles.

Electronic Properties: Calculating the dipole moment and mapping the molecular electrostatic potential to identify reactive sites. researchgate.net

Reactivity Indices: Quantifying the electrophilicity and nucleophilicity of different positions on the molecule to predict the outcomes of reactions. nih.gov

Spectroscopic Data: Simulating NMR, IR, and UV-Vis spectra to aid in future experimental characterization.

A comparative computational study of this compound with other substituted indoles could elucidate the specific electronic influence of the nitromethyl group.

Computational MethodPredicted PropertyPotential Application
DFT (e.g., B3LYP)Optimized geometry, HOMO-LUMO gap, Molecular Electrostatic PotentialPredicting stability, reactivity, and sites for electrophilic/nucleophilic attack.
TD-DFTUV-Vis absorption spectraUnderstanding electronic transitions and photophysical properties for materials science applications.
QTAIMBond critical points, charge densityAnalyzing the nature of chemical bonds and non-covalent interactions.

These computational approaches will be invaluable in guiding the rational design of syntheses and applications for this novel compound.

Future Prospects in Advanced Organic Synthesis and Materials Design

The unique electronic properties and versatile reactivity of this compound position it as a promising candidate for applications in both advanced organic synthesis and materials design.

In organic synthesis , it could serve as a key building block for the synthesis of complex alkaloids and pharmaceutical analogues. The ability to functionalize both the indole core and the nitromethyl side chain provides a dual handle for molecular elaboration.

In materials science , indole-containing polymers have been investigated for their conductive and photoluminescent properties. researchgate.net The strong dipole moment associated with the nitromethyl group could lead to novel materials with interesting optoelectronic properties. For example, polymers incorporating the this compound moiety could be explored for applications in organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells. The potential for intramolecular charge transfer, facilitated by the electron-donating indole and electron-withdrawing nitromethyl group, is a particularly intriguing area for future investigation. The development of functional materials from this underexplored molecule represents a significant long-term research goal.

Q & A

Q. Optimization factors :

  • Temperature control : Higher temperatures (>100°C) may lead to nitro group decomposition.
  • Reagent stoichiometry : Excess nitromethylating agents improve yield but require careful quenching.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from nitro-reduction byproducts .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : The nitromethyl group at C6 induces distinct deshielding effects. For example, the C6 proton appears as a singlet at δ 8.2–8.5 ppm due to electron withdrawal by the nitro group .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z 177.0663 for C₉H₈N₂O₂) .
  • IR Spectroscopy : The nitro group shows asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How can computational methods like DFT predict the reactivity of this compound in further derivatization?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

  • Electron density distribution : The nitromethyl group at C6 creates an electron-deficient region, favoring nucleophilic attacks at C5 or electrophilic substitutions at C3 .
  • Transition-state analysis : Predicts feasibility of reactions like nitration or reduction. For example, the energy barrier for nitro group reduction to amine using NaBH₄/CuCl₂ can be calculated .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates in SNAr reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay conditions : For example, IC50 values for anticancer activity may differ due to cell line specificity (e.g., HeLa vs. MCF-7) .
  • Compound purity : Impurities from incomplete nitromethylation (e.g., residual bromoindole) can skew results. Validate purity via HPLC and NMR .
  • Pharmacokinetic factors : Differences in solubility (logP ~1.5 for 6-nitromethylindole) affect bioavailability. Use standardized protocols like the MTS assay with controlled DMSO concentrations (<0.1%) .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Pro-drug approaches : Convert the nitro group to a water-soluble amine via in situ reduction (e.g., using Zn/HCl) .
  • Salt formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (tested via shake-flask method) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm) to enhance uptake in pharmacokinetic studies .

Basic: What are the key steps in purifying this compound after synthesis?

Methodological Answer:

  • Liquid-liquid extraction : Separate organic layers (ethyl acetate) from aqueous phases to remove polar byproducts.
  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate = 4:1 to 1:1) to isolate the target compound. Monitor fractions via TLC (Rf ~0.3) .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain crystalline product (mp 120–125°C) .

Advanced: How does structure-activity relationship (SAR) analysis guide the modification of this compound for enhanced bioactivity?

Methodological Answer:
SAR studies focus on:

  • Nitro group positioning : The 6-nitro derivative shows higher anticancer activity than 5-nitro isomers due to better H-bonding with target proteins (e.g., EGFR kinase) .
  • Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl at C3) increases metabolic stability but may reduce solubility .
  • Docking simulations : AutoDock Vina predicts binding modes with enzymes like COX-2; nitro groups interact with Arg120 via π-cation interactions .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Crystal packing : The nitro group’s polarity disrupts lattice formation. Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Data collection : High-resolution data (≤0.8 Å) requires synchrotron radiation due to weak diffraction. Refinement with SHELXL (R-factor <5%) is critical .
  • Thermal motion : Anisotropic displacement parameters for the nitro group must be modeled to avoid overfitting .

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